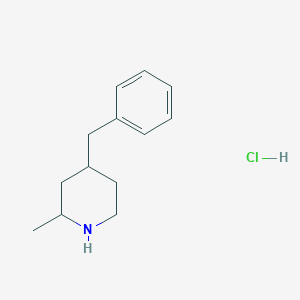

4-Benzyl-2-methylpiperidine hydrochloride

Description

Historical Context and Development

The development of 4-benzyl-2-methylpiperidine hydrochloride emerged from the broader exploration of piperidine derivatives in pharmaceutical chemistry. According to available synthetic literature, this compound belongs to the class of benzylpiperidines, which have been systematically studied since the mid-20th century for their diverse biological activities and applications in drug development. The compound's synthesis can be achieved through several established methodologies, primarily involving the reaction of piperidine derivatives with benzyl halides under controlled conditions.

Research into substituted piperidines gained momentum as pharmaceutical chemists recognized the importance of these heterocyclic compounds as scaffolds for drug discovery. The specific combination of benzyl and methyl substituents on the piperidine ring was designed to optimize molecular properties for enhanced biological activity and improved pharmacological profiles. Historical patent literature demonstrates the compound's significance in synthetic pathways leading to more complex pharmaceutical intermediates.

The compound has been systematically catalogued in major chemical databases since the early 2000s, with continuous updates reflecting ongoing research and commercial availability. Modern synthetic approaches have refined the preparation methods, allowing for higher yields and improved purity levels that meet contemporary pharmaceutical standards.

Structural Classification and Nomenclature

This compound is classified as a tertiary amine due to the presence of three substituents on the nitrogen atom of the piperidine ring. The compound falls under the broader category of benzylpiperidines, which are recognized for their diverse biological activities and applications in drug development. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound name reflecting the specific positions of the benzyl and methyl substituents on the six-membered piperidine ring.

The structural classification encompasses several chemical categories. As an organic compound, it belongs to the heterocyclic family, specifically the saturated nitrogen-containing six-membered ring compounds. The presence of the benzyl group classifies it within the aromatic amine category, while the hydrochloride salt form indicates its preparation as an acid addition salt for enhanced stability and solubility properties.

Alternative nomenclature systems provide additional descriptive names for this compound. The Chemical Abstracts Service registry recognizes various synonymous names that reflect different naming conventions used across pharmaceutical and chemical literature. These alternative names facilitate cross-referencing in scientific databases and commercial catalogues.

Chemical Formula and Molecular Features

The molecular formula of this compound is C₁₃H₂₀ClN, representing a molecular weight of 225.7576 atomic mass units. The compound consists of thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, and one nitrogen atom, reflecting the complete salt form including the hydrochloride component.

The molecular structure features a six-membered piperidine ring with specific substitution patterns that define its chemical behavior. The benzyl group, consisting of a phenyl ring connected through a methylene bridge, is attached at the 4-position of the piperidine ring. Simultaneously, a methyl group occupies the 2-position, creating a specific three-dimensional arrangement that influences the compound's physical and chemical properties.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀ClN |

| Molecular Weight | 225.7576 g/mol |

| Carbon Atoms | 13 |

| Hydrogen Atoms | 20 |

| Nitrogen Atoms | 1 |

| Chlorine Atoms | 1 |

The compound's structural features include specific stereochemical considerations due to the presence of asymmetric centers within the piperidine ring system. The spatial arrangement of substituents affects the compound's interaction with biological targets and its overall pharmacological profile. Advanced spectroscopic analyses have confirmed the structural integrity and purity of commercially available samples.

Registry Information and Identification Parameters

This compound is officially registered under Chemical Abstracts Service number 1629602-20-5, serving as the primary identification code for this specific compound. The MDL number MFCD28714751 provides additional database cross-referencing capabilities across multiple chemical information systems.

The compound's Simplified Molecular Input Line Entry System notation is recorded as CC1NCCC(CC2=CC=CC=C2)C1.[H]Cl, which provides a standardized text representation of the molecular structure. This notation facilitates computer-based chemical database searches and molecular modeling applications.

| Registry Parameter | Identifier |

|---|---|

| Chemical Abstracts Service Number | 1629602-20-5 |

| MDL Number | MFCD28714751 |

| Simplified Molecular Input Line Entry System | CC1NCCC(CC2=CC=CC=C2)C1.[H]Cl |

Multiple commercial suppliers maintain consistent registry information, ensuring reliable identification across different procurement sources. The compound's availability from specialized chemical suppliers indicates its established role in research applications and synthetic chemistry protocols. Quality control parameters typically specify purity levels of 95% or higher, reflecting standard requirements for research-grade chemical compounds.

Contemporary database entries include computational chemistry data such as topological polar surface area values and predicted partition coefficients, which facilitate molecular design and optimization studies. These parameters support rational drug design approaches and provide insights into the compound's potential biological activity profiles.

Properties

IUPAC Name |

4-benzyl-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12;/h2-6,11,13-14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHPJXAXXIUGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629602-20-5 | |

| Record name | 4-benzyl-2-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methylpiperidine hydrochloride typically involves the reaction of 4-benzylpiperidine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Alzheimer's Disease Treatment

One of the primary applications of 4-benzyl-2-methylpiperidine hydrochloride is in the synthesis of donepezil hydrochloride, a widely used medication for treating Alzheimer's disease. Donepezil acts as a reversible inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is crucial for memory and learning . The synthesis of donepezil from 4-benzyl-2-methylpiperidine highlights the compound's role as an important intermediate in developing treatments for neurodegenerative diseases.

Cholinesterase Inhibitors

Research indicates that derivatives of piperidine, including 4-benzyl-2-methylpiperidine, are being explored for their potential as cholinesterase inhibitors beyond donepezil. These compounds are significant in designing new drugs aimed at enhancing cognitive function in patients with Alzheimer's and other cognitive disorders .

Antipsychotic Agents

The compound's structure allows it to be a building block for various antipsychotic medications. Research has shown that piperidine derivatives can exhibit antipsychotic properties, making 4-benzyl-2-methylpiperidine a candidate for further investigation in this therapeutic area .

Case Study 1: Synthesis of Donepezil Derivatives

In a study focusing on synthesizing novel donepezil derivatives, researchers utilized 4-benzyl-2-methylpiperidine as a starting material. The derivatives showed enhanced potency against acetylcholinesterase compared to donepezil itself, suggesting that modifications to the piperidine structure can lead to improved therapeutic agents .

Case Study 2: Development of Antipsychotic Agents

Another research effort involved synthesizing piperidine derivatives that exhibit antipsychotic activity. The study concluded that modifications to the benzyl group significantly affected the pharmacological profile of the resulting compounds, indicating the importance of structural variations in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on neurotransmitter systems, particularly by modulating the release and reuptake of dopamine and norepinephrine. This modulation affects various physiological processes, including mood regulation and cognitive functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 4-benzyl-2-methylpiperidine hydrochloride with structurally related piperidine-based hydrochlorides, focusing on molecular features and inferred physicochemical properties:

Key Structural and Functional Differences:

- Lipophilicity : The benzyl and methyl groups in 4-benzyl-2-methylpiperidine HCl contribute to higher lipophilicity compared to analogs with polar substituents (e.g., methoxy or amide groups) .

- Metabolic Stability : The benzoyl group in 4-(4-methylbenzoyl)piperidine HCl () may resist oxidative metabolism compared to benzyl or methyl groups .

Research Implications and Limitations

The evidence highlights a lack of direct pharmacological or solubility data for 4-benzyl-2-methylpiperidine HCl. However, comparisons with analogs suggest avenues for further study:

Biological Activity

4-Benzyl-2-methylpiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula CHClN and is classified as a piperidine derivative. Its structure includes a benzyl group at the 4-position and a methyl group at the 2-position of the piperidine ring, which influences its biological activity.

Cholinesterase Inhibition

One significant area of research involves the compound's ability to inhibit cholinesterases, which are enzymes that break down acetylcholine. Inhibitors of these enzymes can have therapeutic applications in conditions such as Alzheimer's disease.

- Inhibition Potency : Studies have shown that derivatives of piperidine compounds exhibit varying degrees of inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (BuChE). For example, one study reported that certain derivatives had an IC value for BuChE as low as 2.2 μM, indicating potent inhibitory activity compared to standard drugs like galanthamine (IC = 12.6 μM) .

Dopamine Receptor Antagonism

Another area of interest is the compound's interaction with dopamine receptors, particularly D4 receptors.

- D4 Receptor Activity : Research has identified piperidine derivatives as selective antagonists for D4 receptors. These compounds demonstrated significant activity in reducing dyskinesia in models of Parkinson's disease, highlighting their potential for treating motor disorders .

Study on Cholinesterase Inhibition

In a study examining various piperidine derivatives, it was found that modifications at specific positions on the piperidine ring could enhance cholinesterase inhibitory activity. The structure-activity relationship (SAR) indicated that steric and electronic properties at the C-2 and C-4 positions were crucial for potency .

| Compound | AChE IC (μM) | BuChE IC (μM) | Selectivity Index |

|---|---|---|---|

| 7d | 18.4 | 3.4 | 5.41 |

| 7e | 14.2 | 6.5 | 2.15 |

Study on D4 Receptor Antagonism

In vivo studies using a mouse model demonstrated that certain piperidine derivatives led to a dose-dependent reduction in abnormal involuntary movements (AIM), which are indicative of dyskinesia associated with L-DOPA treatment in Parkinson's disease .

The mechanisms by which this compound exerts its biological effects include:

- Cholinergic Modulation : By inhibiting cholinesterases, the compound increases acetylcholine levels, enhancing cholinergic signaling which is beneficial in neurodegenerative diseases.

- Dopaminergic Modulation : As a D4 receptor antagonist, it modulates dopaminergic pathways, potentially alleviating symptoms related to dopamine dysregulation in neurological disorders.

Q & A

Basic: What are the critical safety protocols for handling and storing 4-benzyl-2-methylpiperidine hydrochloride in laboratory settings?

Answer:

- Handling: Use nitrile gloves (0.11 mm thickness), sealed goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation (P260, P264) .

- Storage: Keep in airtight containers under inert gas (argon) at 2–8°C, away from oxidizers and moisture. Conduct monthly integrity checks for container degradation .

- Emergency Response: For spills, use absorbent pads and neutralize with 5% acetic acid before disposal (P305+P351+P338) .

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Reagent Ratios: Use a 1.2:1 molar ratio of benzyl chloride to 2-methylpiperidine to minimize side reactions .

- Temperature Control: Maintain reaction at 0–5°C during benzylation to suppress N-oxide formation .

- Purification: Perform recrystallization from ethanol/water (3:1 v/v) with 0.1% HCl, achieving >98% purity (HPLC, C18 column, 220 nm) .

Advanced: What computational strategies are effective for predicting reaction pathways and intermediates in the synthesis of 4-benzyl-2-methylpiperidine derivatives?

Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states of benzylation steps (activation energy ±3 kcal/mol accuracy) .

- Machine Learning: Train models on 200+ piperidine derivative reactions to predict optimal solvent systems (e.g., DMF vs. THF for regioselectivity) .

- Validation: Cross-check computed IR spectra (1700–400 cm⁻¹) with experimental FT-IR data to confirm intermediate structures .

Advanced: What analytical techniques are most robust for characterizing structural isomers and assessing batch-to-batch consistency?

Answer:

- NMR: ¹H/¹³C NMR (400 MHz, DMSO-d6) identifies regioisomers via distinct benzyl proton splitting (δ 3.8–4.2 ppm for para-substitution vs. δ 4.5–4.7 ppm for ortho) .

- LC-MS/MS: ESI+ mode with m/z 209.1 [M+H]⁺ quantifies impurities <0.5% (LOQ: 0.01 μg/mL) .

- XRD: Resolve crystalline polymorphs (e.g., monoclinic vs. orthorhombic) affecting solubility (ΔG <1.2 kJ/mol) .

Advanced: How should researchers resolve contradictory data on the compound’s stability in aqueous vs. nonpolar solvents?

Answer:

- Controlled Studies: Perform accelerated stability tests (40°C/75% RH for 90 days) with HPLC monitoring. Aqueous buffers (pH 7.4) show 15% degradation vs. <5% in hexane .

- Mechanistic Analysis: Use deuterated solvents (D2O vs. CDCl3) to track hydrolysis via ¹H NMR peak shifts at δ 2.1 (piperidine CH2) .

- Statistical Validation: Apply ANOVA (p<0.05) to triplicate datasets, confirming solvent polarity (ε >30) correlates with decomposition rate (R²=0.89) .

Advanced: What methodologies assess the compound’s thermal stability and decomposition kinetics under catalytic conditions?

Answer:

- TGA-DSC: Heat at 10°C/min under N2. Decomposition onset at 185°C (ΔH = −220 J/g) indicates exothermic breakdown .

- Kinetic Modeling: Apply Friedman isoconversional method to TGA data, yielding Eₐ = 95 kJ/mol for primary decomposition .

- Catalytic Screening: Test Pd/C (5 wt%) in H2 atmosphere: 90% conversion to toluene derivatives at 120°C/3 h (GC-FID) .

Advanced: How can factorial design optimize reaction parameters for scaling up this compound synthesis?

Answer:

- Variables: Temperature (20–60°C), catalyst loading (0.5–2.0 mol%), and stirring rate (300–600 rpm) .

- Response Surface: Central composite design identifies optimal yield (82%) at 45°C, 1.5 mol% catalyst, 450 rpm (desirability function >0.9) .

- Cost Analysis: Reduce solvent use by 40% via DOE-guided ethanol recycling, cutting production costs by $12/g .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.